2-(2-Ethynylphenyl)acetamide
Overview
Description
2-(2-Ethynylphenyl)acetamide is an organic compound with the molecular formula C10H9NO It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethynylphenyl)acetamide typically involves the reaction of 2-ethynylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of 2-ethynylbenzoyl chloride, which reacts with ammonia to form the desired acetamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethynylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The reduction of the ethynyl group can yield ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of 2-(2-oxoethyl)phenylacetamide.
Reduction: Formation of 2-(2-ethylphenyl)acetamide.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-(2-Ethynylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-Ethynylphenyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-(2-Ethylphenyl)acetamide
- 2-(2-Propynylphenyl)acetamide
- 2-(2-Phenylethyl)acetamide
Comparison: 2-(2-Ethynylphenyl)acetamide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to its analogs. For instance, 2-(2-Ethylphenyl)acetamide lacks the triple bond, resulting in different chemical behavior and biological activity.
Properties
IUPAC Name |
2-(2-ethynylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTPIGQXNMUFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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